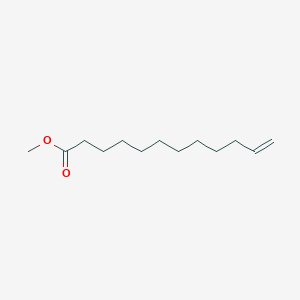
Methyl dodec-11-enoate
Descripción general
Descripción
- Methyl dodec-11-enoate (CAS Number: 29972-79-0) is an organic compound with the molecular formula C<sub>13</sub>H<sub>24</sub>O<sub>2</sub>.
- It is also known as methyl 11-dodecenoate .
- The IUPAC name for this compound is methyl (Z)-11-hexadecenoate .
- The chemical structure consists of a 13-carbon aliphatic chain with a double bond at the 11th carbon position and an ester functional group.
Molecular Structure Analysis
- Methyl dodec-11-enoate contains a total of 38 bonds: 14 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, and 1 ester bond (aliphatic).
Chemical Reactions Analysis
- Unfortunately, specific chemical reactions involving methyl dodec-11-enoate are not readily available in the retrieved information.
Physical And Chemical Properties Analysis
- Molecular Weight : 212.33 g/mol
- Storage : Sealed and stored at room temperature
- Boiling Point : Not specified
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- Methyl dodec-11-enoate, when reacted with cyclopentanone and cyclohexanone, leads to the formation of compounds that have demonstrated antimicrobial activity. Specifically, compounds 5a and 5b show positive results at 100 μg/mL concentration (Rauf & Jahan, 2005).
Membrane Transformation in Surfactant Systems
- The compound shows potential in the transformation of membrane fragments to multilamellar vesicles in surfactant systems. This is seen in the context of dioctadecyldimethylammonium bromide (DODAB) membranes swollen with derivatives of methyl dodec-11-enoate, leading to the spontaneous formation of these vesicles (Kępczyński et al., 2010).
Pharmaceutical Research
- Methyl dodec-11-enoate-related compounds have been isolated from marine Streptomycetes, leading to the discovery of new butenolides with potential pharmaceutical applications (Mukku et al., 2000).
Safety And Hazards
- Safety information is not currently available in the retrieved data. It’s essential to consult reliable sources or safety data sheets for handling precautions and hazards associated with this compound.
Direcciones Futuras
- Research on methyl dodec-11-enoate could explore its potential applications in various fields, such as organic synthesis, flavoring, or pharmaceuticals.
Propiedades
IUPAC Name |
methyl dodec-11-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3H,1,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPHBQHTAWKZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337670 | |
| Record name | methyl dodec-11-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl dodec-11-enoate | |
CAS RN |
29972-79-0 | |
| Record name | methyl dodec-11-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



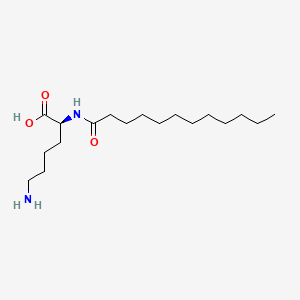
![3-[(4-Fluorophenyl)methylene]phthalide](/img/structure/B1594285.png)
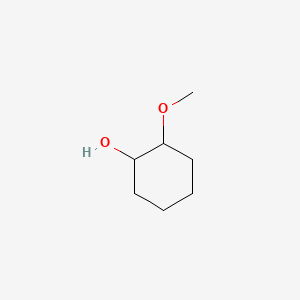
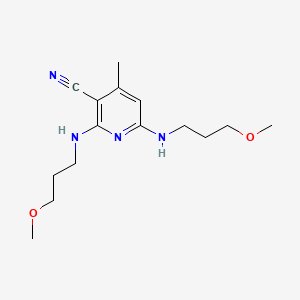
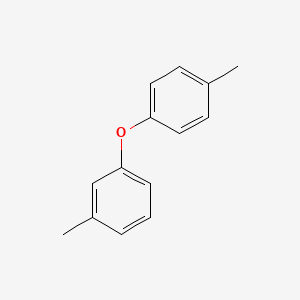
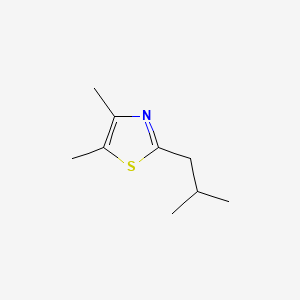
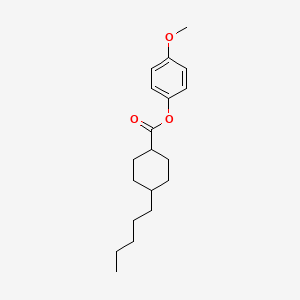
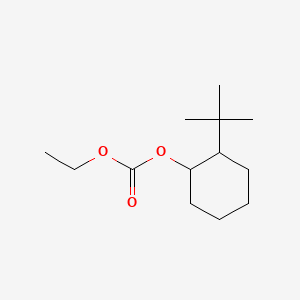
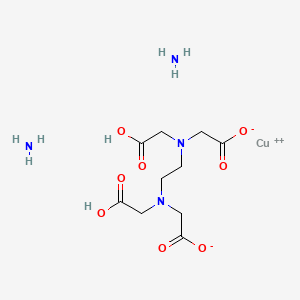
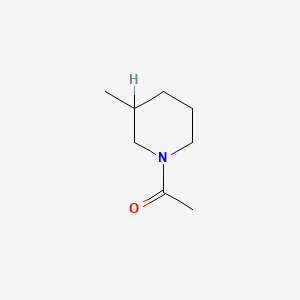
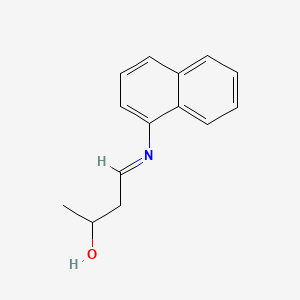
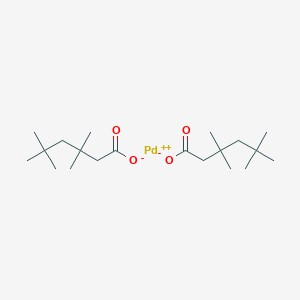
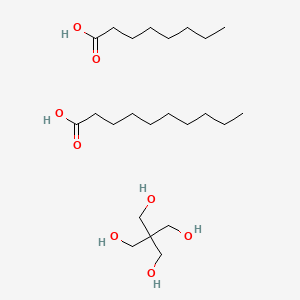
![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)